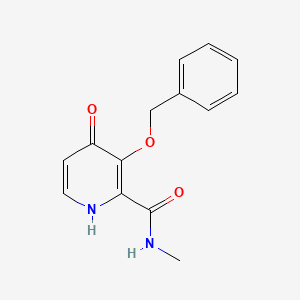

3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

説明

3-(Benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a heterocyclic compound featuring a dihydropyridine core substituted with a benzyloxy group at position 3, an N-methyl carboxamide at position 2, and a ketone at position 2. The compound is listed under CAS 1246617-44-6 and is marketed for medicinal chemistry research, though detailed pharmacological data remain unpublished .

特性

分子式 |

C14H14N2O3 |

|---|---|

分子量 |

258.27 g/mol |

IUPAC名 |

N-methyl-4-oxo-3-phenylmethoxy-1H-pyridine-2-carboxamide |

InChI |

InChI=1S/C14H14N2O3/c1-15-14(18)12-13(11(17)7-8-16-12)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,18)(H,16,17) |

InChIキー |

JGNVDASSLNBGPY-UHFFFAOYSA-N |

正規SMILES |

CNC(=O)C1=C(C(=O)C=CN1)OCC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 3-(ベンジルオキシ)-N-メチル-4-オキソ-1,4-ジヒドロピリジン-2-カルボキサミドの合成は、通常、多段階の有機反応を伴います。一般的な方法の1つは、制御された条件下でベンジルオキシ置換ピリジン誘導体をメチル化剤と反応させることです。 反応条件には、多くの場合、エタノールやメタノールなどの溶媒と、反応を促進するパラジウムや白金などの触媒の使用が含まれます .

工業的生産方法: この化合物の工業的生産には、高収率と高純度を確保するために、自動化された反応器と連続フローシステムを使用する大規模合成が含まれる場合があります。 このプロセスには、目的の生成物を単離するために、結晶化またはクロマトグラフィーによる精製などの手順が含まれる場合があります .

反応の種類:

酸化: この化合物は、特にベンジルオキシ基で酸化反応を起こすことができ、安息香酸誘導体の生成につながります.

還元: 還元反応は、ジヒドロピリジン環のカルボニル基を標的にすることができ、それをヒドロキシル基に変換します.

置換: この化合物は、特にベンジルオキシ基で求核置換反応に参加することができ、ベンジル基を他の置換基に置き換えることができます.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) があります.

還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が頻繁に使用されます.

主な生成物:

酸化: 安息香酸誘導体。

還元: ヒドロキシル置換ジヒドロピリジン誘導体。

4. 科学研究における用途

3-(ベンジルオキシ)-N-メチル-4-オキソ-1,4-ジヒドロピリジン-2-カルボキサミドは、科学研究でいくつかの用途があります。

科学的研究の応用

3-(Benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has several applications in scientific research:

作用機序

3-(ベンジルオキシ)-N-メチル-4-オキソ-1,4-ジヒドロピリジン-2-カルボキサミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。 この化合物は、活性部位に結合することで特定の酵素の活性を阻害することができ、基質へのアクセスを遮断し、酵素反応を阻止します . さらに、細胞受容体と相互作用して、シグナル伝達経路を調節し、細胞応答に影響を与える可能性があります .

類似の化合物:

3-(ベンジルオキシ)ピリジン-2-アミン: ベンジルオキシ基を共有していますが、カルボキサミド官能基ではなくアミン基が存在することで異なります.

4-(ベンジルオキシ)-2-ヒドロキシベンズアルデヒド: ベンジルオキシ基とヒドロキシル基が含まれており、構造的に類似していますが機能的には異なります.

独自性: 3-(ベンジルオキシ)-N-メチル-4-オキソ-1,4-ジヒドロピリジン-2-カルボキサミドは、機能基の組み合わせが、特定の化学反応性と生物学的活性を付与するため、ユニークです。 ジヒドロピリジン環とカルボキサミド基の存在は、他のベンジルオキシ置換化合物とは異なり、さまざまな用途に独自の特性を提供します .

類似化合物との比較

Comparison with Structural Analogs

Core Structural Variations

1,4-Dihydropyridine vs. Naphthyridine Derivatives

- Target Compound : The dihydropyridine core offers a planar, conjugated system that may facilitate interactions with biological targets.

- Naphthyridine Derivatives : Compounds like N3-(1-(3,5-dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) () replace the dihydropyridine with a naphthyridine ring, increasing aromaticity and rigidity. This structural change likely enhances binding affinity but reduces metabolic flexibility due to decreased solubility .

Substitution Patterns

- Position 3: The benzyloxy group in the target compound contrasts with adamantyl (e.g., compound 67) or thioether substituents (e.g., AZ331 in ).

- Position 2 : The N-methyl carboxamide in the target compound differs from N-cyclopentyl (e.g., 3-(benzyloxy)-N-cyclopentyl-1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide in ). N-methyl reduces steric hindrance compared to cyclopentyl, possibly improving solubility and synthetic accessibility .

Solubility and Lipophilicity

- Benzyloxy Group : Introduces moderate lipophilicity (logP ~3–4 estimated), favoring passive diffusion across membranes.

- Adamantyl Group : Highly lipophilic (logP >5), likely reducing aqueous solubility but enhancing binding to hydrophobic targets .

生物活性

3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various research findings and case studies.

The compound is characterized by the following molecular structure:

- Molecular Formula : C₁₄H₁₅N₃O₃

- Molecular Weight : 273.29 g/mol

- CAS Number : 1246617-44-6

Antimicrobial Activity

Research has shown that derivatives of 1,4-dihydropyridines exhibit significant antimicrobial properties. A study conducted on various 1,4-dihydropyridine derivatives indicated that certain compounds demonstrated potent activity against multidrug-resistant bacteria, such as streptococci and anaerobic bacteria. The specific contribution of 3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide to this activity remains to be fully elucidated but suggests a promising avenue for further investigation .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies have indicated that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. The mechanism appears to involve the modulation of signaling pathways related to inflammation, although detailed mechanisms are still under investigation.

Anticancer Potential

Preliminary studies have indicated that 3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide may possess anticancer properties. Research involving cell lines has shown that this compound can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. The compound's ability to cross the blood-brain barrier (BBB) enhances its potential for treating central nervous system tumors .

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of related compounds:

- Synthesis and Evaluation : A study synthesized various derivatives of 3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine and evaluated their biological activities. The results indicated that modifications to the benzyloxy group significantly influenced antimicrobial and anticancer activities.

- Neuroprotective Studies : In a model of Parkinson's disease, derivatives were tested for their neuroprotective effects against neurotoxins. The findings suggested that certain structural features were critical for enhancing neuronal survival under oxidative stress conditions .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。